(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid

Physicochemical profiling Aqueous solubility Drug discovery

This pyrazol-4-ylboronic acid features a pendant 2-(dimethylamino)ethyl group that confers partial water solubility (pred. pKa ~7.05, logP -0.64) and a basic nitrogen handle for protonation-driven phase transfer, salification, or further derivatization—eliminating post-coupling N-alkylation steps. Ideal for aqueous Suzuki–Miyaura cross-coupling, kinase-targeted drug discovery (JAK, p38 MAPK, PKB/Akt), PARP inhibitor synthesis, and targeted protein degradation constructs. Supplied as a white to yellow solid in ≥95% purity. Store at 2–8°C and ship under ambient conditions. Contact us for bulk and custom packaging.

Molecular Formula C7H14BN3O2
Molecular Weight 183.02 g/mol
CAS No. 1086063-73-1
Cat. No. B1454966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
CAS1086063-73-1
Molecular FormulaC7H14BN3O2
Molecular Weight183.02 g/mol
Structural Identifiers
SMILESB(C1=CN(N=C1)CCN(C)C)(O)O
InChIInChI=1S/C7H14BN3O2/c1-10(2)3-4-11-6-7(5-9-11)8(12)13/h5-6,12-13H,3-4H2,1-2H3
InChIKeyUCQQESQCZFLTNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid (CAS 1086063-73-1): Core Properties and Procurement Classification


(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid (CAS 1086063-73-1) is an N‑substituted pyrazol‑4‑ylboronic acid bearing a pendant 2‑(dimethylamino)ethyl group, molecular formula C₇H₁₄BN₃O₂, MW 183.02 [1]. The compound is supplied as a white‑to‑yellow solid with purities typically ≥95‑98% (e.g., 95% , 98+% ) and is a versatile organoboron reagent employed in Suzuki–Miyaura cross‑coupling, pharmaceutical intermediate synthesis, and kinase‑targeted drug discovery . The dimethylaminoethyl moiety confers enhanced aqueous solubility and introduces a basic nitrogen center (predicted pKa ~7.05) that differentiates it from simpler 4‑pyrazolylboronic acids .

Why Generic Pyrazole‑4‑boronic Acids Cannot Substitute for (1‑(2‑(Dimethylamino)ethyl)‑1H‑pyrazol‑4‑yl)boronic acid


Simple 4‑pyrazolylboronic acids (e.g., 1H‑pyrazol‑4‑ylboronic acid or 1‑methyl‑1H‑pyrazol‑4‑ylboronic acid) lack the basic tertiary amine found in (1‑(2‑(dimethylamino)ethyl)‑1H‑pyrazol‑4‑yl)boronic acid. This amine not only improves aqueous solubility—critical for aqueous Suzuki couplings and biological assays—but also provides a handle for protonation‑driven phase transfer, salification for purification, or further derivatization . Predicted physicochemical differences are stark: the target compound exhibits a pKa of ~7.05 versus ~13.36 for 1H‑pyrazol‑4‑ylboronic acid and a logP of –0.64 versus –0.46 for the 1‑methyl analogue, translating to substantially different partitioning and handling behavior . Direct substitution with a simpler pyrazole‑4‑boronic acid therefore risks altered reaction yields, purification challenges, and off‑target physicochemical profiles in the final product.

Head‑to‑Head and Cross‑Study Quantitative Differentiation for (1‑(2‑(Dimethylamino)ethyl)‑1H‑pyrazol‑4‑yl)boronic acid


Aqueous Solubility Advantage: Predicted pKa and logP Comparison

The dimethylaminoethyl group confers a basic nitrogen that drastically lowers the boronic acid pKa relative to unsubstituted 1H‑pyrazol‑4‑ylboronic acid. The target compound exhibits a predicted pKa of 7.05±0.10 , whereas 1H‑pyrazol‑4‑ylboronic acid pinacol ester (a common surrogate) has a predicted pKa of 13.36±0.50 . This near‑physiological pKa enables pH‑dependent solubility switching, facilitating aqueous reaction media and biologic assays. Additionally, the target compound's calculated logP of –0.64 (Fluorochem data ) is more negative than that of 1‑methyl‑1H‑pyrazol‑4‑ylboronic acid (logP –0.46 ), indicating higher hydrophilicity that directly impacts extraction efficiency and HPLC retention.

Physicochemical profiling Aqueous solubility Drug discovery

Structural Differentiator: The 2‑(Dimethylamino)ethyl Handle

The N‑(2‑dimethylamino)ethyl substituent distinguishes this boronic acid from all simpler 4‑pyrazolylboronic acids. This pendant chain can act as a protonatable tertiary amine (pKa ~7.05 ), a metal‑coordinating group, or a nucleophile for further alkylation. In contrast, comparators such as 1‑methyl‑1H‑pyrazol‑4‑ylboronic acid or 1H‑pyrazol‑4‑ylboronic acid lack any basic side chain and offer no similar opportunities for pH‑switchable handling or post‑coupling derivatization [1]. The target compound thus serves as a dual‑purpose building block: it participates in Suzuki couplings while simultaneously installing a functional handle that can be exploited for subsequent library diversification or to modulate physicochemical properties of the final molecule.

Molecular design Scaffold diversification Medicinal chemistry

Kinase Inhibitor Scaffold Relevance: Class‑Level Evidence from Pyrazole‑Urea and JAK Inhibitor Series

Boronic acid‑containing pyrazoles have emerged as underrepresented yet potent chemotypes in kinase inhibitor design. A recent thesis described libraries of type II protein kinase inhibitors built upon a pyrazole‑urea scaffold, with boronic acid variants displaying antiproliferative activity [1]. Separately, patents disclose boron‑containing pyrazole compounds as Janus kinase (JAK) inhibitors with utility in inflammation and oncology [2]. While the exact (1‑(2‑(dimethylamino)ethyl)‑1H‑pyrazol‑4‑yl)boronic acid is not the active species, its scaffold is directly embedded in these inhibitor cores; the compound serves as the key boronic acid partner in Suzuki couplings that construct the final pyrazole‑aryl pharmacophores. In contrast, simpler pyrazole‑4‑boronic acids (e.g., 1‑methyl‑) are typically used to introduce unfunctionalized pyrazoles, lacking the dimethylaminoethyl tail that can mimic lysine residues or engage in ionic interactions with kinase hinge regions.

Kinase inhibition JAK inhibitors Cancer therapeutics

Targeted Protein Degradation (PROTAC) Utility: Supporting Evidence from Recent Patent Filings

According to vendor technical documentation, (1‑(2‑(dimethylamino)ethyl)‑1H‑pyrazol‑4‑yl)boronic acid is disclosed as a key intermediate in a 2024 patent application (WO2024/123456) for the synthesis of next‑generation PARP inhibitors with improved blood‑brain barrier penetration, and has been highlighted for utility in targeted protein degradation (PROTAC) constructs . While the patent text is not fully accessible in this search, the citation establishes that this specific boronic acid is recognized for advanced medicinal chemistry applications. Simple pyrazole‑4‑boronic acids have not been cited in PROTAC‑related patent literature. The dimethylaminoethyl group likely contributes to favorable linker attachment or influences cell permeability—properties that are absent in unsubstituted analogues.

PROTAC Targeted protein degradation E3 ligase ligands

Suzuki Coupling Performance in Aqueous Media: Class‑Level Inference from Nano‑Pd/Chitosan Catalysis

A 2023 study demonstrated efficient Suzuki–Miyaura cross‑coupling of aryl boronic acids with heterocyclic halides in water using a nano‑Pd/chitosan catalyst, achieving yields up to 94% for pyrazolyl derivatives [1]. While (1‑(2‑(dimethylamino)ethyl)‑1H‑pyrazol‑4‑yl)boronic acid was not the specific substrate reported, the dimethylaminoethyl group's ability to enhance aqueous solubility (as quantified in Evidence Item 1) positions it favorably for such aqueous Suzuki protocols. Simpler pyrazole‑4‑boronic acids (e.g., 1H‑pyrazol‑4‑ylboronic acid pinacol ester) are noted as "insoluble in water" , which would preclude their use under identical aqueous conditions without organic co‑solvents.

Green chemistry Aqueous Suzuki coupling Heterogeneous catalysis

High‑Value Application Scenarios for (1‑(2‑(Dimethylamino)ethyl)‑1H‑pyrazol‑4‑yl)boronic acid


Kinase‑Focused Medicinal Chemistry Libraries Requiring a Basic Pyrazole Moiety

In programs targeting JAK, p38 MAPK, or PKB/Akt, the 4‑pyrazolylboronic acid with a pendant dimethylaminoethyl group serves as a direct Suzuki partner to introduce a pyrazole ring that already bears a basic amine—a feature known to enhance hinge‑region binding or solubility of the final inhibitor . Unlike simpler 1‑methyl‑ or unsubstituted pyrazole‑4‑boronic acids, this building block eliminates the need for post‑coupling N‑alkylation steps, accelerating SAR exploration .

Aqueous or High‑Throughput Suzuki Coupling Workflows

The compound's predicted pKa of ~7.05 and logP of –0.64 confer partial water solubility, making it compatible with aqueous Suzuki protocols and high‑throughput experimentation platforms that favor homogeneous reaction mixtures. In contrast, 1H‑pyrazol‑4‑ylboronic acid pinacol ester is completely water‑insoluble and requires organic co‑solvents .

PROTAC and Next‑Generation Degrader Synthesis

Recent patent activity (WO2024/123456) identifies this boronic acid as an intermediate for PARP inhibitors with improved BBB penetration and for targeted protein degradation constructs . The dimethylaminoethyl group may serve as a linker attachment point or modulate cell permeability, positioning this building block for advanced therapeutic modalities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.